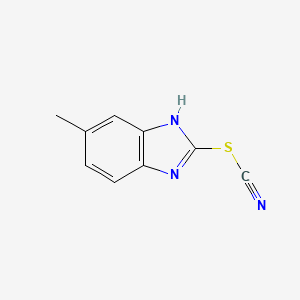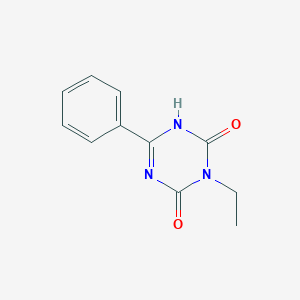
3-Ethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine and phenyl isocyanate with cyanuric chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazine ring can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(ethylamino)-1,3,5-triazine: Another triazine derivative with different substituents.
6-Phenyl-1,3,5-triazine-2,4-diamine: Lacks the ethyl group but has similar structural features.
3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
3-Ethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substituents, which can influence its reactivity and potential applications. The presence of both ethyl and phenyl groups may enhance its solubility and interaction with various targets.
Eigenschaften
CAS-Nummer |
66130-07-2 |
|---|---|
Molekularformel |
C11H11N3O2 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
3-ethyl-6-phenyl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-10(15)12-9(13-11(14)16)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,15,16) |
InChI-Schlüssel |
GWCFBSGBYFGJFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)NC(=NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate](/img/structure/B14471441.png)

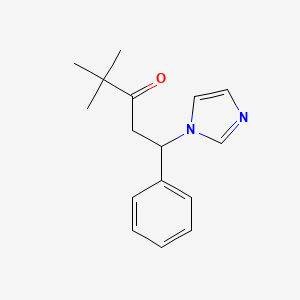
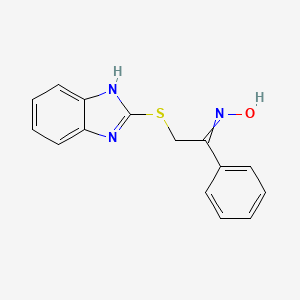
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
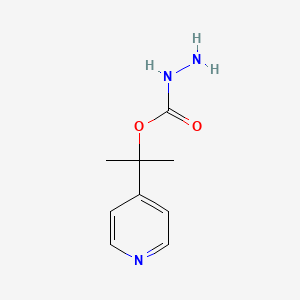
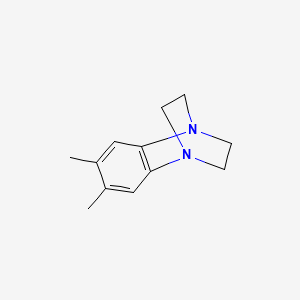


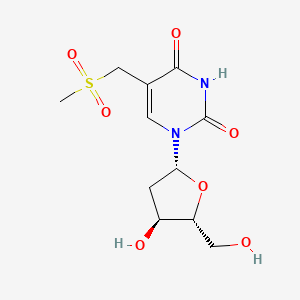
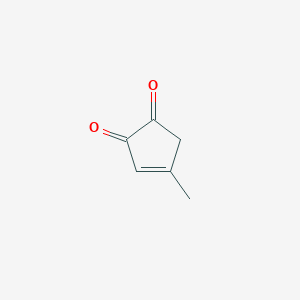
![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)

